N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-([2,3’-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide” is a complex organic compound. It contains a bipyridine moiety, which is a type of heterocyclic compound . Bipyridines are known to be used as coformers and ligands in coordination chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bipyridine compounds can be synthesized using various methods. For example, the Ullmann reaction has been used for the preparation of 2,2’-bipyridine .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the bipyridine and diphenylpropanamide moieties. Bipyridines have been subjected to solid form screening and crystal structure prediction .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Bipyridines can undergo a variety of reactions, including monoalkylation with alkyl radicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Bipyridines have unique properties, including mechanical, thermal, magnetic, electronic, optical, and catalytic properties .
Scientific Research Applications
- Bipyridine derivatives serve as ligands in transition-metal catalysis. Their coordination chemistry with metal centers allows them to participate in various catalytic reactions, such as Suzuki coupling, Negishi coupling, and Stille coupling .
- In applications like photodynamic therapy (PDT), these molecules can generate reactive oxygen species upon light activation, selectively damaging cancer cells .
- By forming coordination complexes with metal ions, they create intricate assemblies, such as metal-organic frameworks (MOFs) and coordination polymers .
- Researchers explore their potential as antitumor agents, antimicrobial compounds, and enzyme inhibitors .
Transition-Metal Catalysis Ligands
Photosensitizers
Supramolecular Architectures
Viologens
Biologically Active Molecules
Electrochemical Methods
properties
IUPAC Name |
3,3-diphenyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c30-26(16-24(21-8-3-1-4-9-21)22-10-5-2-6-11-22)29-18-20-13-14-25(28-17-20)23-12-7-15-27-19-23/h1-15,17,19,24H,16,18H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINPKHYNXFSATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.